Cas no 109787-11-3 (4-(trifluoromethyl)benzene-1-sulfonic acid)

4-(trifluoromethyl)benzene-1-sulfonic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(trifluoromethyl)benzene-1-sulfonic acid
- 4-(trifluoromethyl)benzene-1-sulfonicacid
- 4-trifluoromethylbenzenesulfonic acid
- G71248
- starbld0016182
- KFHZUQBDUVVCJQ-UHFFFAOYSA-N
- EN300-3524764
- 109787-11-3
- SCHEMBL230582
- 985-861-9
- MFCD27941483
- 4-(trifluoromethyl)benzenesulfonic Acid
-
- MDL: MFCD27941483
- Inchi: InChI=1S/C7H5F3O3S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H,11,12,13)
- InChI Key: RLTPXEAFDJVHSN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 225.99114968Da
- Monoisotopic Mass: 225.99114968Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 62.8Ų
4-(trifluoromethyl)benzene-1-sulfonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3524764-5g |
4-(trifluoromethyl)benzene-1-sulfonic acid |
109787-11-3 | 5g |
$1075.0 | 2023-09-03 | ||
Enamine | EN300-3524764-0.5g |
4-(trifluoromethyl)benzene-1-sulfonic acid |
109787-11-3 | 0.5g |
$271.0 | 2023-09-03 | ||
Enamine | EN300-3524764-1.0g |
4-(trifluoromethyl)benzene-1-sulfonic acid |
109787-11-3 | 1g |
$371.0 | 2023-06-02 | ||
Enamine | EN300-3524764-0.1g |
4-(trifluoromethyl)benzene-1-sulfonic acid |
109787-11-3 | 0.1g |
$98.0 | 2023-09-03 | ||
Enamine | EN300-3524764-0.25g |
4-(trifluoromethyl)benzene-1-sulfonic acid |
109787-11-3 | 0.25g |
$142.0 | 2023-09-03 | ||
Enamine | EN300-3524764-10.0g |
4-(trifluoromethyl)benzene-1-sulfonic acid |
109787-11-3 | 10g |
$1593.0 | 2023-06-02 | ||
Aaron | AR028XVS-100mg |
4-(trifluoromethyl)benzene-1-sulfonicacid |
109787-11-3 | 95% | 100mg |
$160.00 | 2025-02-17 | |
Enamine | EN300-3524764-1g |
4-(trifluoromethyl)benzene-1-sulfonic acid |
109787-11-3 | 1g |
$371.0 | 2023-09-03 | ||
Aaron | AR028XVS-50mg |
4-(trifluoromethyl)benzene-1-sulfonicacid |
109787-11-3 | 95% | 50mg |
$116.00 | 2025-02-17 | |
1PlusChem | 1P028XNG-100mg |
4-(trifluoromethyl)benzene-1-sulfonicacid |
109787-11-3 | 95% | 100mg |
$178.00 | 2023-12-26 |
4-(trifluoromethyl)benzene-1-sulfonic acid Related Literature
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on 4-(trifluoromethyl)benzene-1-sulfonic acid
4-(Trifluoromethyl)benzene-1-sulfonic Acid: A Comprehensive Overview
4-(Trifluoromethyl)benzene-1-sulfonic acid, with the CAS number 109787-11-3, is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceuticals, and catalysis due to its unique chemical properties and versatile applications. This compound is characterized by its sulfonic acid group attached to a benzene ring, which is further substituted with a trifluoromethyl group at the para position. The combination of these functional groups imparts exceptional stability, acidity, and reactivity, making it a valuable component in various chemical processes.
The molecular structure of 4-(trifluoromethyl)benzene-1-sulfonic acid can be analyzed through the lens of modern computational chemistry techniques. Recent studies have employed density functional theory (DFT) to investigate the electronic distribution and bonding characteristics of this compound. These studies reveal that the sulfonic acid group (-SO₃H) is highly electron-withdrawing, which significantly enhances the acidity of the compound. The trifluoromethyl group (-CF₃), on the other hand, contributes to steric hindrance and further stabilizes the molecule through inductive effects. This dual functionality makes 4-(trifluoromethyl)benzene-1-sulfonic acid an ideal candidate for applications requiring both strong acidity and chemical stability.
In terms of physical properties, 4-(trifluoromethyl)benzene-1-sulfonic acid exhibits a high melting point and excellent thermal stability, attributes that are crucial for its use in high-temperature chemical reactions. Recent research has also explored its solubility in various solvents, revealing its exceptional ability to dissolve in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This property is particularly advantageous in reaction media where precise control over solubility is essential.
The chemical reactivity of 4-(trifluoromethyl)benzene-1-sulfonic acid has been extensively studied in recent years. One notable application is its use as a catalyst in Friedel-Crafts alkylation reactions, where it facilitates the formation of aromatic compounds with high efficiency. Additionally, this compound has been employed as a sulfonating agent in the synthesis of various sulfonated derivatives, which find applications in polymer chemistry and drug design.
Recent advancements in green chemistry have highlighted the potential of 4-(trifluoromethyl)benzene-1-sulfonic acid as an environmentally friendly alternative to traditional sulfonating agents. Its ability to operate under mild reaction conditions and its compatibility with recyclable solvents make it an attractive option for sustainable chemical processes.
In conclusion, 4-(trifluoromethyl)benzene-1-sulfonic acid (CAS No: 109787-11-3) stands out as a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique combination of chemical properties, coupled with recent breakthroughs in its synthesis and application techniques, positions it as a key player in the development of next-generation materials and pharmaceuticals.
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